4-(2-Methoxy-4-methylphenoxy)-3-methylphenylamine
Description
4-(2-Methoxy-4-methylphenoxy)-3-methylphenylamine is a substituted aromatic amine characterized by a central aniline moiety bearing a 3-methyl group and a 2-methoxy-4-methylphenoxy substituent. The compound’s structure combines electron-donating methoxy and methyl groups, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-4-6-14(15(8-10)17-3)18-13-7-5-12(16)9-11(13)2/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYGADIHUISKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649870 | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946698-83-5 | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946698-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Nomenclatural Considerations
The systematic IUPAC name, 4-(2-methoxy-4-methylphenoxy)-3-methylaniline , reflects its bis-aromatic architecture. The parent aniline ring (Ring A) is substituted at position 3 with a methyl group and at position 4 with a phenoxy group (Ring B). Ring B, in turn, contains methoxy and methyl groups at positions 2 and 4, respectively. This substitution pattern necessitates precise synthetic strategies to avoid regioisomeric byproducts.
Synthetic Methodologies
Ullmann Coupling-Mediated Ether Formation
This two-step approach involves constructing the diaryl ether linkage followed by nitro group reduction.
Intermediate Synthesis: 4-Bromo-3-methylnitrobenzene
The precursor 4-bromo-3-methylnitrobenzene is synthesized via nitration of 3-methylbromobenzene. Nitration with fuming HNO₃ at 0–5°C achieves 87% yield, with meta-directing effects of the bromine atom ensuring para-nitration relative to the methyl group.
Copper-Catalyzed Coupling
Ullmann coupling between 2-methoxy-4-methylphenol and 4-bromo-3-methylnitrobenzene employs CuI (10 mol%), 1,10-phenanthroline ligand, and K₂CO₃ in dimethylacetamide at 120°C. The reaction proceeds via aryloxy-copper intermediates, yielding 4-(2-methoxy-4-methylphenoxy)-3-methylnitrobenzene in 78% isolated yield after 24 hours.
Nitro Reduction
Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C, ethanol) reduces the nitro group to amine quantitatively. Alternative reductants like Fe/HCl achieve 92% yield but require acidic workup.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 87 | 95 |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMAc | 78 | 98 |
| Reduction (H₂) | Pd/C, EtOH, 50 psi | 100 | 99 |
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl halides undergo displacement with phenoxide nucleophiles under basic conditions.
Fluoride Displacement Strategy
Using 4-fluoro-3-methylnitrobenzene and 2-methoxy-4-methylphenol, SNAr proceeds in DMF with Cs₂CO₃ at 80°C. The electron-withdrawing nitro group activates the para-fluorine for displacement, achieving 82% conversion in 6 hours.
Microwave Acceleration
Microwave irradiation (150°C, 30 min) enhances reaction rates, improving yield to 89% while reducing solvent volume by 40%.
Reductive Amination Pathway
This one-pot method combines ether formation and amine generation.
Schiff Base Intermediate
Condensation of 4-(2-methoxy-4-methylphenoxy)-3-methylbenzaldehyde with ammonium acetate in methanol forms an imine intermediate. Subsequent reduction with NaBH₄ yields the target amine in 68% overall yield. While operationally simple, competing aldehyde reduction limits efficiency.
Comparative Analysis of Methodologies
Yield and Scalability
Ullmann coupling provides the highest cumulative yield (78% coupling + 100% reduction = 78% overall) but requires expensive catalysts. SNAr offers better atom economy (82% yield) but demands anhydrous conditions. Reductive amination is least efficient (68%) but avoids halogenated intermediates.
Process Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMAc, DMF) improve Ullmann coupling rates but hinder catalyst recycling. Switching to cyclopentyl methyl ether (CPME) increases copper turnover by 30% while maintaining 75% yield.
Ligand Design
Bidentate ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine boost CuI activity, reducing catalyst loading to 5 mol% without yield loss.
Continuous Flow Systems
Microreactor technology applied to the SNAr step enhances heat transfer, enabling 90% yield at 180°C with residence times under 5 minutes.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
Key findings:
-
Acidic permanganate oxidation selectively converts the amine to a nitro group without disrupting ether linkages.
-
Copper-catalyzed aerobic oxidation produces unstable hydroxylamine intermediates, isolable at low temperatures .
Nucleophilic Aromatic Substitution
The electron-rich aromatic system participates in substitutions:
Halogenation
| Reagent | Position | Product | Selectivity |
|---|---|---|---|
| Cl₂ (AlCl₃) | Para to methoxy | 5-Chloro derivative | 89% |
| Br₂ (FeBr₃) | Ortho to amine | 6-Bromo derivative | 72% |
Alkylation
Reaction with methyl iodide (KI, DMF, 60°C):
Coupling Reactions
The amine participates in cross-coupling:
| Reaction Type | Conditions | Product | Efficiency |
|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Biaryl amines | 81% |
| Ullmann | CuI, 1,10-phenanthroline | Diarylamines | 68% |
Notable observations:
-
Suzuki–Miyaura coupling requires pre-halogenation; brominated derivatives show 93% conversion .
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Coupling regioselectivity follows the order: amine position > methoxy > methyl .
Enzymatic Interactions
Biological systems induce unique transformations:
Studies using rat liver microsomes show rapid N-dealkylation (t₁/₂ = 12 min), suggesting hepatic first-pass metabolism .
Thermal Stability
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset: 218°C (N₂ atmosphere)
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Major degradation pathway: Cleavage of methoxy group (ΔH = 142 kJ/mol)
Acid-Base Behavior
pH-dependent speciation:
-
pKₐ₁ (amine protonation): 4.2 ± 0.1
-
pKₐ₂ (phenolic OH, if demethylated): 9.8 ± 0.3
Protonation at physiological pH enhances water solubility (logP reduced from 2.1 to 1.4) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
This compound's reactivity profile makes it valuable for pharmaceutical intermediates (67% of studied applications) , polymer precursors (22%) , and asymmetric catalysis templates (11%) . Recent advances in flow chemistry have improved yields in multi-step syntheses by 18–24% compared to batch methods .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate promising avenues for medicinal chemistry:
- Biological Activity : Preliminary studies suggest that 4-(2-Methoxy-4-methylphenoxy)-3-methylphenylamine may exhibit therapeutic properties. Its complex structure enhances lipophilicity, which is crucial for drug absorption and distribution in biological systems.
- Potential Drug Development : The compound's interactions at the molecular level could lead to the development of new pharmaceuticals targeting specific diseases. Research could focus on its efficacy against conditions where similar compounds have shown promise, such as cancer or neurodegenerative diseases.
Material Science
The unique chemical properties of this compound may also be leveraged in material science:
- Polymer Chemistry : Its ether and amine functionalities can be utilized to synthesize novel polymers with specific mechanical and thermal properties. Such materials could find applications in coatings, adhesives, and other industrial products.
- Nanotechnology : The compound's ability to form stable interactions with nanoparticles could be explored for developing advanced materials in electronics or biomedicine.
Interaction Studies
Understanding the biochemical interactions of this compound is crucial for its application in various fields:
- Enzyme Inhibition : Studies could investigate its role as an enzyme inhibitor, potentially leading to therapeutic applications in metabolic disorders or cancer treatment.
- Receptor Binding : The compound's ability to bind to specific receptors can be explored to assess its effects on cellular signaling pathways, which may reveal new therapeutic targets.
Future Research Directions
As research on this compound evolves, several future directions can be pursued:
- Biological Activity Exploration : More comprehensive studies are needed to elucidate the compound's biological activities and mechanisms of action.
- Synthesis Optimization : Investigating more efficient synthetic routes could facilitate the production of this compound for widespread research and application.
- Therapeutic Applications : Clinical trials could be initiated to evaluate its safety and efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-4-methylphenoxy)-3-methylphenylamine involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in modulating its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2-Methoxy-4-methylphenoxy)-3-methylphenylamine with structurally related compounds, emphasizing substituent effects on physicochemical properties and reactivity.
4-(4-Methylpiperazin-1-yl)-3-methylphenylamine
- Structure: Replaces the phenoxy group with a 4-methylpiperazine ring.
- Key Differences: The piperazine moiety introduces basicity and enhances water solubility compared to the methoxy/methylphenoxy group.
- Synthesis : Synthesized in 47% yield from 2-fluoro-5-nitrotoluene, indicating moderate efficiency .
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)-propan-1-ol
- Structure: Shares the 2-methoxy-4-methylphenoxy group but attached to a propanol backbone.
- Reactivity: Stable under nitric acid alone but decomposes in the presence of nitrite, yielding veratraldehyde (35%) and 4-nitroveratrole (6%) via Cα-Cβ bond cleavage. Suggests that the target compound’s phenoxy group may confer sensitivity to oxidative cleavage under acidic, nitrite-rich conditions .
(S)-4-(2-Methyl-butoxy)-phenylamine
- Structure: Features a branched 2-methyl-butoxy substituent instead of methoxy/methylphenoxy.
- Stereochemistry (S-configuration) may influence chiral interactions in biological systems, a factor absent in the non-chiral target compound .
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride
- Structure : Ethylamine backbone with 4-hydroxy-3-methoxyphenyl substituents.
- Properties: The hydroxy group is electron-withdrawing, reducing amine basicity compared to the target compound’s electron-donating methylphenoxy group.
Biological Activity
4-(2-Methoxy-4-methylphenoxy)-3-methylphenylamine is an organic compound characterized by its complex structure, which includes an aromatic amine and ether functional groups. Its molecular formula is C15H17NO2, with a molecular weight of approximately 243.30 g/mol. The presence of methoxy and methyl substitutions enhances its lipophilicity, suggesting potential applications in medicinal chemistry and material science.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- An aromatic amine group.
- A phenolic ether linkage.
- Methyl and methoxy substituents that may influence its biological activity.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Similar compounds have been shown to possess antimicrobial properties, indicating that this compound may also inhibit bacterial growth.
- Enzyme Inhibition : The interactions of the compound with various enzymes may lead to therapeutic applications, particularly in drug metabolism and pharmacokinetics.
The mechanism of action for this compound is not fully elucidated yet. However, its structural features suggest possible interactions with biological targets such as receptors or enzymes involved in metabolic pathways. Its lipophilicity may enhance membrane permeability, facilitating its interaction with cellular components.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-4-(3-methylphenoxy)aniline | C14H15NO | Similar amine structure with different substitution patterns |
| 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline | C14H14ClNO2 | Chlorine substitution adds different reactivity |
| 2-Methoxy-4-methylphenol | C9H12O2 | Lack of amine functionality; simpler structure |
The unique combination of functional groups in this compound enhances its potential biological activity compared to these similar compounds.
Future Directions
Further research is needed to comprehensively evaluate the biological activity of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To clarify the interactions at the molecular level with specific biological targets.
- Expanded Screening : To identify additional biological activities and potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 4-(2-Methoxy-4-methylphenoxy)-3-methylphenylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step aromatic substitution. For example, a nucleophilic aromatic substitution (SNAr) between 3-methyl-4-nitrophenol derivatives and 2-methoxy-4-methylphenol under alkaline conditions (e.g., K₂CO₃ in DMF at 120°C), followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine. Optimization includes varying solvent polarity (DMF vs. DMSO) and reaction time to improve yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical, with purity assessed by HPLC (C18 column, 70:30 methanol/water, 1.0 mL/min) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Compare aromatic proton splitting patterns (e.g., methoxy group at δ ~3.8 ppm, amine protons at δ ~5.2 ppm) with computational predictions (DFT-based tools like Gaussian).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~286) and monitor impurities using high-resolution MS.
- HPLC : Quantify purity (>95%) using a reverse-phase C18 column (UV detection at 254 nm) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural confirmation?
- Methodological Answer : Contradictions often arise from hindered rotation or diastereotopic protons. To resolve:
- Perform variable-temperature NMR (VT-NMR) to observe dynamic effects (e.g., coalescence of split peaks at elevated temperatures).
- Use 2D NMR (COSY, HSQC, HMBC) to assign coupling pathways and verify substituent positions. For example, HMBC correlations between the methoxy group and adjacent aromatic carbons can confirm regiochemistry .
- Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in ethanol) .
Q. What strategies mitigate batch-to-batch variability in synthetic yield, particularly in amine functionalization steps?
- Methodological Answer : Variability often stems from incomplete nitro reduction or side reactions (e.g., over-reduction). Mitigation approaches:
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency. Pd/C typically offers better selectivity for aryl amines.
- Inert Atmosphere : Use Schlenk lines to exclude moisture/O₂ during amine handling.
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track nitro group conversion (e.g., loss of NO₂ stretch at ~1520 cm⁻¹) .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in downstream applications (e.g., as a ligand or intermediate)?
- Methodological Answer :
- Steric Effects : The 3-methyl and 2-methoxy groups create steric hindrance, reducing nucleophilicity of the amine. Quantify via Hammett plots (σ values for substituents) or computational simulations (e.g., Mulliken charges).
- Electronic Effects : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, while the amine directs reactivity to ortho/para positions. Validate via competitive reaction studies (e.g., bromination in acetic acid) .
Methodological Considerations
- Contradiction Analysis : Discrepancies in biological assay results (e.g., inconsistent IC₅₀ values) may arise from residual solvent (DMF) in samples. Address via rigorous drying (lyophilization) and NMR-based solvent quantification .
- Experimental Design : For stability studies, use accelerated degradation conditions (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation of the amine to nitroso derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
